1-Oxa-6-azaspiro[3.3]heptane oxalate solubility and stability
1-Oxa-6-azaspiro[3.3]heptane oxalate solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 1-Oxa-6-azaspiro[3.3]heptane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-oxa-6-azaspiro[3.3]heptane moiety is a contemporary and valuable scaffold in medicinal chemistry, recognized for its role as a saturated, three-dimensional bioisostere for common heterocycles like morpholine and piperazine.[1][2] Its unique rigid structure can confer improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1] This guide provides a detailed technical overview of the critical physicochemical parameters of its oxalate salt: solubility and stability. As a Senior Application Scientist, the narrative herein is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to design robust experimental plans and accurately interpret findings in the context of drug development.
Introduction: The Rise of Strained Spirocycles in Drug Design
In the quest for novel chemical matter with superior drug-like properties, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional molecules.[3] Strained spiro-heterocycles, such as 1-oxa-6-azaspiro[3.3]heptane, have emerged as powerful tools in this endeavor.[4] These scaffolds offer a rigid, predictable vector for substituents, which can enhance target selectivity and improve pharmacokinetic profiles.[3][4]
The conversion of the free base to a salt form, such as an oxalate, is a common strategy in pharmaceutical development to improve properties like crystallinity, stability, and handling. Understanding the solubility and stability of this specific salt form is therefore a non-negotiable prerequisite for its progression through the development pipeline. This guide outlines the theoretical considerations and practical methodologies for characterizing 1-Oxa-6-azaspiro[3.3]heptane oxalate.
Core Physicochemical Properties
A foundational understanding begins with the basic physicochemical properties of the molecule. These data are essential for designing subsequent experiments and for quality control.
| Property | Value | Source |
| Chemical Name | 1-Oxa-6-azaspiro[3.3]heptane oxalate | - |
| Appearance | White to off-white solid | [5] |
| Molecular Formula | C₇H₁₁NO₅ | [6] |
| Molecular Weight | 189.17 g/mol | [6] |
| Storage Conditions | Sealed in dry, Room Temperature | [5] |
Chemical Structure:
Caption: Structure of 1-Oxa-6-azaspiro[3.3]heptane Oxalate.
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability, variable dosing requirements, and challenges in formulation. Therefore, a comprehensive understanding of the solubility of 1-Oxa-6-azaspiro[3.3]heptane oxalate in various aqueous and organic media is paramount.
Causality Behind Solvent Selection
The choice of solvents for solubility assessment is not arbitrary. It is guided by the intended application and regulatory expectations.
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Biorelevant Media (SGF, FaSSIF, FeSSIF): These simulated gastric and intestinal fluids are essential for predicting in vivo dissolution and absorption.
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Aqueous Buffers (pH range): Assessing solubility across a physiological pH range (e.g., pH 1.2 to 7.4) is critical, as the ionization state of the molecule can dramatically influence its solubility.
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Common Formulation Solvents: Solvents like ethanol, propylene glycol, and DMSO are frequently used in preclinical and clinical formulations. Knowing the solubility in these systems is vital for developing appropriate dosing vehicles.
Experimental Protocol: Kinetic Solubility Assessment
This protocol describes a high-throughput method for determining kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution. It is a cornerstone of early drug discovery for ranking compounds.
Caption: Workflow for Kinetic Solubility Assessment.
Step-by-Step Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Oxa-6-azaspiro[3.3]heptane oxalate (e.g., 10 mM) in 100% DMSO.
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Dispensing: In a 96-well plate, dispense the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL of buffer) to achieve the desired final concentration and a low percentage of DMSO (typically ≤1%).
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Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with vigorous shaking. This allows the system to reach a state of metastable equilibrium. The causality here is to ensure that any precipitation has occurred, leaving only the kinetically soluble material in solution.
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Filtration: Filter the samples through a filter plate to remove any precipitated compound. This step is critical for ensuring only the truly dissolved analyte is measured.
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Analysis: Analyze the filtrate using a sensitive analytical method, typically LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture.
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Calculation: The concentration determined from the calibration curve represents the kinetic solubility of the compound under the tested conditions.
Anticipated Solubility Data
While specific experimental data for 1-Oxa-6-azaspiro[3.3]heptane oxalate is not widely published, related spirocycles have been developed to improve aqueous solubility over their parent heterocycles.[1] The oxalate salt form is generally expected to exhibit good aqueous solubility.
| Solvent/Medium | Expected Solubility Range | Rationale |
| Simulated Gastric Fluid (SGF, pH ~1.2) | High | The amine is fully protonated, maximizing interaction with water. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate to High | Good solubility is expected due to the salt form and inherent polarity. |
| DMSO | Very High | A common aprotic polar solvent for organic compounds. |
| Ethanol | Moderate | A polar protic solvent capable of hydrogen bonding. |
Stability Profile: Ensuring Integrity and Safety
Stability testing is a regulatory requirement and a scientific necessity. It determines the shelf-life of a drug substance and identifies potential degradation products, which could be inactive or, in a worst-case scenario, toxic.[7] Forced degradation (or stress testing) is an accelerated method to predict the long-term stability profile and to develop stability-indicating analytical methods.[8][9]
The Logic of Forced Degradation
Forced degradation studies deliberately expose the compound to conditions more severe than those it would encounter during storage.[10] The goal is to achieve a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and identify major degradants without completely destroying the molecule, which would yield an uninformative profile.[11] These studies are fundamental for developing a stability-indicating method—typically an HPLC method—that can separate the parent compound from all potential degradation products.[8]
It is noteworthy that a synthetic route for a related compound was specifically designed to bypass the "isolation of an unstable oxalate salt," suggesting potential stability liabilities for this class of compounds under certain conditions.[12] Furthermore, the oxetane ring, a key feature of this spirocycle, can be prone to isomerization or degradation, especially under thermal stress.[4]
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard approach to stress testing for a new chemical entity.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
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Sample Preparation: Prepare solutions of 1-Oxa-6-azaspiro[3.3]heptane oxalate (e.g., 1 mg/mL) in appropriate solvents. For hydrolytic stress, this will be aqueous solutions of acid and base. For other stresses, a suitable solvent like a water/acetonitrile mixture may be used.
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Stress Conditions:
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Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature. Basic conditions are often harsher, so starting at a lower temperature is a prudent choice.
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Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
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Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points and Quenching: Sample at various time points (e.g., 2, 8, 24 hours). After exposure, acid and base samples must be neutralized to prevent further degradation before analysis. This is a critical self-validating step.
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Analytical Method: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with both UV and mass spectrometric detection (LC-MS).
-
Data Interpretation:
-
Purity: Quantify the amount of the parent compound remaining.
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Degradants: Identify and quantify any degradation products formed. The use of mass spectrometry is crucial for proposing structures of the unknown degradants.
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Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance provides confidence that all major degradants have been detected.
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Predicted Stability Profile
Based on the structure and related literature, a predicted stability profile can be proposed. This serves as a hypothesis to be tested experimentally.
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (pH 1-3) | Likely Stable | The protonated amine may protect the molecule from acid-catalyzed ring opening. |
| Basic (pH 9-12) | Potentially Labile | The oxetane ring may be susceptible to nucleophilic attack and ring-opening under strong basic conditions. |
| Oxidative (H₂O₂) | Potentially Labile | The tertiary amine is a potential site of oxidation to form an N-oxide. |
| Thermal | Potentially Labile | Strained ring systems can be sensitive to heat, potentially leading to ring-opening or rearrangement.[4] |
| Photolytic | Likely Stable | The molecule lacks significant chromophores, suggesting low susceptibility to photodegradation. |
Conclusion and Future Directions
1-Oxa-6-azaspiro[3.3]heptane oxalate is a promising scaffold for drug discovery, offering potential improvements in physicochemical properties. This guide provides the foundational knowledge and detailed experimental frameworks for rigorously assessing its solubility and stability. The key takeaways for any researcher working with this molecule are:
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Systematic Characterization is Key: A thorough understanding of solubility in biorelevant media and a comprehensive forced degradation study are essential early-stage activities.
-
Stability is Not Guaranteed: The strained spirocyclic system and the presence of an oxetane ring warrant careful investigation of stability under basic and thermal stress. Reports on related unstable oxalate salts underscore this need.[12]
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Methodology Matters: The use of validated, stability-indicating analytical methods is the only way to ensure the integrity of the data generated and, ultimately, the quality and safety of any potential drug candidate.
The protocols and insights provided here serve as a robust starting point for any drug development professional tasked with characterizing this important chemical entity.
References
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